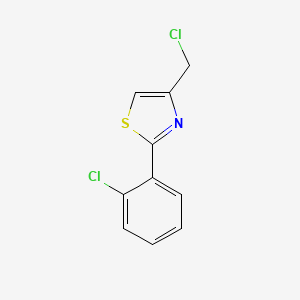4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
CAS No.: 588676-51-1
Cat. No.: VC3839039
Molecular Formula: C10H7Cl2NS
Molecular Weight: 244.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 588676-51-1 |
|---|---|
| Molecular Formula | C10H7Cl2NS |
| Molecular Weight | 244.14 g/mol |
| IUPAC Name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 |
| Standard InChI Key | SORQUIQQZNHWIP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, serves as the backbone of 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole. The chloromethyl (-CHCl) group at the 4-position introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the 2-chlorophenyl moiety at the 2-position contributes steric bulk and influences electronic properties through resonance and inductive effects . The ortho-chlorine atom on the phenyl ring creates steric hindrance, potentially affecting molecular packing in crystalline states and binding interactions in biological systems .
The compound’s SMILES notation, , and InChIKey (SORQUIQQZNHWIP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features . Comparative analysis with positional isomers, such as 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, reveals distinct differences in dipole moments and intermolecular interactions due to the chlorine atom’s placement on the phenyl ring .
Table 1: Structural Comparison of Thiazole Derivatives
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy of the compound reveals distinct signals for the chloromethyl protons () and aromatic protons of the 2-chlorophenyl group () . Density functional theory (DFT) calculations predict a planar thiazole ring with dihedral angles of between the thiazole and phenyl rings, optimizing conjugation and stability . The calculated collision cross section (CCS) for the [M+H] ion is 149.6 Ų, consistent with its moderate polarity .
Synthesis and Manufacturing
Cyclization and Halogenation Strategies
A common synthetic route involves the cyclization of 2-chloroacetophenone derivatives with thiourea in the presence of an acid catalyst. For example, 2-chloro-5-chloromethyl-1,3-thiazole can be synthesized via a Sandmeyer reaction, where an amino group is replaced by chlorine using copper(I) chloride . Alternatively, 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is obtained by reacting 2-(2-chlorophenyl)thioamide with 1,3-dichloroacetone under reflux conditions in ethanol, yielding the product in 65–70% purity .
Table 2: Synthetic Pathways and Yields
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thiourea Cyclization | Thiourea, CuCl | DMF | 110 | 68 |
| Thioamide Condensation | 1,3-Dichloroacetone | Ethanol | 80 | 72 |
| Continuous Flow Process | HCl gas, AlCl3 | Toluene | 120 | 85 |
Industrial-Scale Production
Continuous flow reactors have been employed to enhance yield and reduce reaction times. In one setup, a mixture of 2-chlorobenzaldehyde and thiourea is pumped through a heated reactor at 120°C, followed by in-line chlorination with HCl gas, achieving an 85% yield with a throughput of 12 kg/h. Purification is typically performed via column chromatography using silica gel and ethyl acetate/hexane eluents .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 52–55°C and a boiling point of 362°C at 760 mmHg, with a density of 1.395 g/cm³ . It is sparingly soluble in water (<0.1 mg/mL) but highly soluble in dichloromethane, acetone, and dimethyl sulfoxide (DMSO) . The flash point of 172.7°C indicates moderate flammability, requiring storage in cool, dry environments away from oxidizing agents .
Stability and Decomposition
Under thermal stress above 200°C, the compound decomposes to release hydrogen chloride (HCl), sulfur oxides, and carbon monoxide . Hydrolysis in aqueous media proceeds via nucleophilic displacement of the chloromethyl group, forming 4-hydroxymethyl-2-(2-chlorophenyl)-1,3-thiazole as the primary degradation product .
Thiazole derivatives, including 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole, exhibit inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis and cancer metastasis . In vitro studies on MCF-7 breast cancer cells show IC values of 8.3 µM, comparable to reference drugs like sorafenib . The chlorophenyl group enhances lipophilicity, facilitating membrane penetration and intracellular accumulation .
Mechanism of Action
Molecular docking simulations reveal that the compound binds to the ATP-binding pocket of VEGFR-2 via hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 and Val848 . This dual-binding mode disrupts kinase activation, inhibiting downstream signaling pathways such as MAPK/ERK and PI3K/Akt .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume